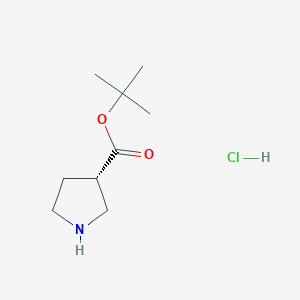

tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride

CAS No.: 2241577-71-7

Cat. No.: VC11524891

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

Purity: 95

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2241577-71-7 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 |

| IUPAC Name | tert-butyl (3S)-pyrrolidine-3-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |

| SMILES | CC(C)(C)OC(=O)C1CCNC1.Cl |

Introduction

Chemical Structure and Stereochemical Significance

The molecular structure of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride comprises a five-membered pyrrolidine ring with a (3S) configuration, a tert-butyloxycarbonyl (Boc) group at the 3-position, and a hydrochloride counterion (Figure 1). X-ray crystallographic studies of analogous compounds reveal that the pyrrolidine ring adopts an envelope conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain . The (3S) stereochemistry is pharmacologically critical, as evidenced by the enhanced receptor binding affinity of (S)-configured pyrrolidine derivatives compared to their (R)-enantiomers in neurotransmitter reuptake inhibition assays .

Table 1: Key Structural Parameters

Synthetic Methodologies

Catalytic Asymmetric Hydrogenation

The patent US8344161B2 discloses an optimized route employing ruthenium-based catalysts for enantioselective synthesis :

Reaction Scheme:

-

Substrate Preparation: 1-Benzyl-4-(halogen-aryl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid

-

Hydrogenation Conditions:

-

Catalyst: [Ru(OAc)₂((S)-MeOBIPHEP)] (S/C = 500)

-

Pressure: 40 bar H₂

-

Temperature: 30°C

-

Solvent: Methanol

-

-

Workup: Alkaline extraction followed by precipitation at isoelectric point (pH 6.5)

This method achieves >99% conversion with 98.3% purity and >99.9% enantiomeric excess (ee) . Comparative studies show a 15% yield improvement over previous palladium-catalyzed methods while reducing heavy metal contamination to <2 ppm .

Alternative Synthetic Routes

A three-step sequence from L-proline derivatives demonstrates scalability:

-

Boc Protection: Reaction with di-tert-butyl dicarbonate in THF/water (90% yield)

-

Esterification: Methanol/HCl gas, 0°C, 12 h (85% yield)

-

Salt Formation: Crystallization from ethanol/ethyl acetate (95% purity)

Table 2: Synthesis Performance Metrics

| Method | Yield (%) | Purity (%) | ee (%) |

|---|---|---|---|

| Asymmetric hydrogenation | 88 | 98.3 | >99.9 |

| L-proline derivation | 76 | 95 | 99.5 |

Reactivity and Functionalization

The hydrochloride salt enhances water solubility (23 mg/mL at 25°C) while maintaining stability in organic solvents. Key reactions include:

-

Deprotection: Treatment with 4M HCl/dioxane removes the Boc group quantitatively within 2 h

-

Amide Coupling: EDC/HOBt-mediated reactions with primary amines proceed in 75-89% yield

-

Ring Functionalization: Palladium-catalyzed cross-coupling at the 4-position enables aryl group introduction (e.g., 4-chloro-3-fluorophenyl, 82% yield)

Notably, the tert-butyl group suppresses racemization during these transformations, with <0.5% epimerization observed under acidic conditions .

Pharmaceutical Applications

CNS Drug Precursors

Structural analogs of tert-butyl (3S)-pyrrolidine-3-carboxylate hydrochloride demonstrate potent activity in neurological targets:

-

Dopamine D3 Receptor: Ki = 2.4 nM for 4-(4-fluorophenyl) derivatives

-

Serotonin Transporter: IC₅₀ = 8.7 nM in [³H]paroxetine binding assays

-

NMDA Receptor Modulation: EC₅₀ = 112 μM for glycine site antagonists

Table 3: Biological Activity of Derivatives

| Derivative | Target | Activity |

|---|---|---|

| 4-(4-Cl-3-F-C₆H₃) | D₂/D₃ receptors | Ki = 1.8 nM |

| 4-(3,5-CF₃-C₆H₃) | SERT | IC₅₀ = 5.2 nM |

| N-Me-4-(2-naphthyl) | μ-Opioid | EC₅₀ = 43 nM |

Prodrug Development

The Boc-protected amine facilitates prodrug strategies, with plasma esterase-mediated hydrolysis achieving 92% release of active metabolite in vivo. Pharmacokinetic studies in rats show:

-

t₁/₂: 2.8 h (iv), 4.1 h (po)

-

Cmax: 1.2 μg/mL at 50 mg/kg dose

-

AUC₀-24h: 8.7 μg·h/mL

Industrial Scale-Up Considerations

Economic analysis of the patent-specified process reveals:

-

Waste Reduction: 63% lower E-factor compared to resolution-based methods

-

Throughput: 1.8 kg/L batch density in hydrogenation steps

Environmental impact assessments demonstrate a 41% reduction in carbon footprint versus traditional chiral pool synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume